1-(2-Pyrimidinyl)piperazine

Alpha-2 Adrenergic Receptor 5-HT1A Receptor Receptor Selectivity

Researchers requiring the authentic 1-PP metabolite for pharmacokinetic modeling or synthesis of azapirone anxiolytics face a critical risk: substituting generic piperazines (e.g., 1-benzylpiperazine) yields non-representative data due to absent α2-adrenoceptor antagonism (pA₂ = 6.8) and partial 5-HT1A agonism (Ki = 414 nM). This compound eliminates that variable. · Potent, selective α2-AR antagonist (Ki = 7.3-40 nM) with minimal D2/D3/D4 off-target activity (Ki > 10,000 nM) for clean electrophysiology recordings. · Essential building block for buspirone, gepirone, tandospirone, and next-generation analogs; also the mandatory reference standard for CYP3A4-mediated drug-drug interaction studies. · High-purity (≥98%) material with favorable aqueous solubility simplifies calibration standard preparation for LC-MS/MS bioanalytical workflows.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 20980-22-7
Cat. No. B196300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrimidinyl)piperazine
CAS20980-22-7
Synonyms1-(2-pyrimidinyl)piperazine
1-pyrimidinylpiperazine
MJ 13653
MJ-13653
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC=N2
InChIInChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
InChIKeyMRBFGEHILMYPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecolourless liquid

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyrimidinyl)piperazine (1-PP) Identity & Pharmacology


1-(2-Pyrimidinyl)piperazine (CAS 20980-22-7), also known as 1-PP or 2-(1-Piperazinyl)pyrimidine, is a heterocyclic piperazine derivative that serves as a common active metabolite of several azapirone anxiolytics, including buspirone, gepirone, and tandospirone [1]. It functions pharmacologically as a potent α2-adrenergic receptor (α2-AR) antagonist (pA₂ = 6.8; Ki = 7.3–40 nM) and, to a lesser extent, as a 5-HT1A receptor partial agonist (Ki = 414 nM; Emax = 54%) [2]. Its distinct dual-receptor profile and role as a critical synthetic building block distinguish it from generic piperazine analogs.

1-(2-Pyrimidinyl)piperazine Substitution Failure


Substituting 1-(2-pyrimidinyl)piperazine (1-PP) with other piperazine derivatives (e.g., 1-phenylpiperazine, 1-benzylpiperazine) in receptor pharmacology studies or drug synthesis programs is not scientifically valid. 1-PP possesses a unique pyrimidinyl substitution that imparts a distinct receptor selectivity profile—potent α2-adrenergic antagonism (pA₂ = 6.8) combined with partial 5-HT1A agonism (Ki = 414 nM)—which is not observed in simple aryl or alkyl piperazines [1]. Furthermore, as a common active metabolite of clinically relevant azapirones [2], its use is mandatory for accurate in vitro metabolite studies and pharmacokinetic modeling, where alternative piperazines would yield non-representative, misleading data.

1-(2-Pyrimidinyl)piperazine (1-PP) Differentiation Evidence


Receptor Selectivity: 1-PP vs. Buspirone

1-PP exhibits a highly selective α2-adrenergic receptor (α2-AR) antagonism profile distinct from its parent compound buspirone. While buspirone shows moderate α2-AR affinity, 1-PP demonstrates potent antagonism (pA₂ = 6.8 in rat brain synaptosomes) and a clear selectivity window over 5-HT1A partial agonism (Ki = 414 nM) [1]. Crucially, 1-PP exhibits negligible affinity for dopamine D2, D3, and D4 receptors (Ki > 10,000 nM), a common off-target for many antipsychotic piperazine derivatives [2].

Alpha-2 Adrenergic Receptor 5-HT1A Receptor Receptor Selectivity

1-PP α2-Antagonism vs. Clonidine

In electrophysiological studies on rat brain, 1-PP potently reversed the depressant effect of the selective α2-adrenoceptor agonist clonidine on noradrenergic neuron firing. This effect was observed at a very low intravenous dose (ED50 = 80 μg/kg, i.v.), confirming its functional antagonism at presynaptic α2-adrenoceptors in vivo [1]. This contrasts with many other piperazine derivatives (e.g., 1-benzylpiperazine) which lack significant α2-adrenergic activity at comparable doses.

Alpha-2 Adrenergic Receptor In Vivo Pharmacology Noradrenergic Neurotransmission

Building Block for Azapirone Drugs

1-PP is the indispensable core building block for synthesizing the clinically used anxiolytic buspirone and its analogs gepirone and tandospirone [1]. The synthesis involves alkylation of 1-PP with 4-chlorobutyronitrile followed by reduction, a specific transformation enabled by the nucleophilic secondary amine of the piperazine ring and the electron-withdrawing pyrimidine moiety [2]. In contrast, other piperazines (e.g., 1-phenylpiperazine) lack the pyrimidine nitrogen lone pairs required for subsequent receptor binding of the final drug molecule.

Medicinal Chemistry Drug Synthesis Building Block

Pharmacophore vs. Benzodiazepines

Pharmacophore analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity revealed a unique 11-feature pharmacophore model [1]. This model differs substantially from pharmacophores designed for benzodiazepine anxiolytics and barbiturates in both the number and 3D spatial distribution of key features [1]. This computational evidence supports a distinct binding mode and mechanism for 1-PP-based compounds compared to classical anxiolytics.

Pharmacophore Modeling Computational Chemistry Sedative-Hypnotic

CYP3A4-Mediated 1-PP Formation

1-PP is not merely a synthetic derivative; it is a biologically relevant active metabolite. In human liver microsomes, 1-PP is formed specifically from buspirone via the cytochrome P450 (CYP) isoform CYP3A4 [1]. This metabolic pathway is critical, as co-administration of CYP3A4 inhibitors (e.g., itraconazole) significantly alters the buspirone/1-PP plasma concentration ratio, impacting drug efficacy and safety [2].

Drug Metabolism Cytochrome P450 Pharmacokinetics

pKa & Solubility vs. Aryl Piperazines

The presence of the pyrimidine ring in 1-PP imparts distinct physicochemical properties compared to common aryl piperazines. The predicted pKa of 8.68 ± 0.10 [1] influences its protonation state at physiological pH, affecting both receptor binding and solubility. It is described as 'very soluble' in water , a property that differentiates it from more lipophilic piperazine derivatives (e.g., 1-benzylpiperazine, clogP ~1.8) and facilitates its use in aqueous biological buffers without requiring high concentrations of organic co-solvents.

Physicochemical Properties Formulation Analytical Chemistry

1-(2-Pyrimidinyl)piperazine (1-PP) Applications


α2-Adrenoceptor Pharmacology Studies

Procure 1-PP for use as a potent, selective α2-adrenergic receptor antagonist (pA₂ = 6.8; Ki = 7.3–40 nM) in isolated tissue/organ bath experiments, electrophysiological recordings (e.g., reversal of clonidine inhibition, ED50 = 80 μg/kg, i.v.), and microdialysis studies to probe noradrenergic neurotransmission [1][2]. Its high selectivity over D2/D3/D4 receptors (Ki > 10,000 nM) minimizes off-target effects common with other piperazine-based antagonists [3].

Azapirone Synthesis & Metabolite Studies

Utilize 1-PP as the essential building block for synthesizing buspirone, gepirone, tandospirone, and their novel analogs [1]. It is also the mandatory analytical standard for quantifying the active metabolite 1-PP in plasma or microsomal incubations following administration of azapirone drugs, particularly in CYP3A4-mediated drug-drug interaction studies [2].

CNS Pharmacophore Modeling

Employ 1-PP and its derivatives as a privileged scaffold in computer-aided drug design (CADD). The unique 11-feature pharmacophore model for sedative-hypnotic activity, which is distinct from benzodiazepines and barbiturates, provides a validated template for virtual screening and de novo design of next-generation anxiolytics [1].

Bioanalytical Method Development

Use high-purity 1-PP as a certified reference standard for developing and validating LC-MS/MS methods aimed at simultaneous quantification of tandospirone, buspirone, and their common active metabolite 1-PP in biological matrices [1]. Its favorable aqueous solubility simplifies preparation of calibration standards and quality control samples in bioanalytical workflows [2].

Technical Documentation Hub

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